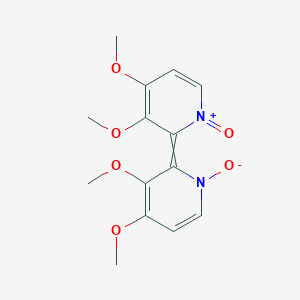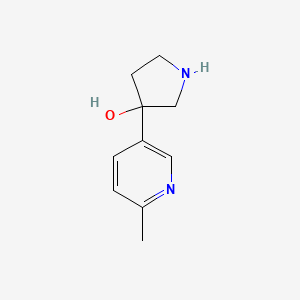
2,2'-Bipyridine, 3,3',4,4'-tetramethoxy-, 1,1'-dioxide
描述
2,2’-Bipyridine, 3,3’,4,4’-tetramethoxy-, 1,1’-dioxide is a derivative of bipyridine, a heterocyclic organic compound. This compound is known for its complex structure and varying properties, making it valuable for various applications in scientific research, particularly in coordination chemistry and organic synthesis.
准备方法
The synthesis of 2,2’-Bipyridine, 3,3’,4,4’-tetramethoxy-, 1,1’-dioxide involves several steps. One common method includes the reaction of 2,2’-bipyridine with methoxy groups under specific conditions to introduce the methoxy substituents at the 3,3’,4,4’ positions. The reaction conditions typically involve the use of methanol as a solvent and a suitable catalyst to facilitate the methoxylation process. Industrial production methods may involve large-scale synthesis in cGMP (current Good Manufacturing Practice) workshops to ensure high purity and quality of the final product.
化学反应分析
2,2’-Bipyridine, 3,3’,4,4’-tetramethoxy-, 1,1’-dioxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, often using reducing agents like hydrogen or hydrides.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. .
科学研究应用
2,2’-Bipyridine, 3,3’,4,4’-tetramethoxy-, 1,1’-dioxide is widely used in scientific research due to its versatile properties. Some of its applications include:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with various metal ions.
Biology: The compound is used in biochemical studies to investigate its interactions with biological molecules and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs.
Industry: It is used in material science for the development of new materials with unique properties.
作用机制
The mechanism of action of 2,2’-Bipyridine, 3,3’,4,4’-tetramethoxy-, 1,1’-dioxide involves its ability to form coordination complexes with metal ions. These complexes can act as catalysts in various chemical reactions, facilitating the transformation of substrates into desired products. The molecular targets and pathways involved depend on the specific metal ion and the reaction conditions .
相似化合物的比较
2,2’-Bipyridine, 3,3’,4,4’-tetramethoxy-, 1,1’-dioxide can be compared with other similar compounds, such as:
2,2’-Bipyridine: The parent compound without methoxy substituents, commonly used in coordination chemistry.
2,2’-Bipyridine, 5,5’-dimethyl-: A derivative with methyl groups at the 5,5’ positions, used in similar applications.
2,2’-Bipyridine, 4,4’-dicarboxylic acid: Another derivative with carboxylic acid groups, used in the synthesis of coordination polymers. The uniqueness of 2,2’-Bipyridine, 3,3’,4,4’-tetramethoxy-, 1,1’-dioxide lies in its methoxy substituents, which can influence its reactivity and the properties of the complexes it forms
属性
IUPAC Name |
2-(3,4-dimethoxy-1-oxidopyridin-2-ylidene)-3,4-dimethoxypyridin-1-ium 1-oxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O6/c1-19-9-5-7-15(17)11(13(9)21-3)12-14(22-4)10(20-2)6-8-16(12)18/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGTMEXKSLGMFMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(=C(C=C[N+]2=O)OC)OC)N(C=C1)[O-])OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50761038 | |
| Record name | 2-(3,4-Dimethoxy-1-oxopyridin-1-ium-2(1H)-ylidene)-3,4-dimethoxypyridin-1(2H)-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50761038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101664-54-4 | |
| Record name | 2-(3,4-Dimethoxy-1-oxopyridin-1-ium-2(1H)-ylidene)-3,4-dimethoxypyridin-1(2H)-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50761038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-Bromo-3-methyl-5-[(2-oxopropyl)amino]benzonitrile](/img/structure/B1649462.png)
![4-[(4-chlorobenzoyl)amino]-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]benzamide](/img/structure/B1649463.png)
![4-[(4-chlorobenzoyl)amino]-N-[(E)-furan-2-ylmethylideneamino]benzamide](/img/structure/B1649464.png)

amino]-2-(1-pyrrolidinyl)ethyl]-3-biphenylcarboxamide](/img/structure/B1649467.png)


![Ethanone, 1-[1-(phenylmethyl)-1H-pyrrol-2-yl]-](/img/structure/B1649475.png)

![ethyl 1-{4-[(isobutylamino)carbonyl]phenyl}-5-(2-methylphenyl)-1H-pyrazole-3-carboxylate](/img/structure/B1649477.png)
![N~1~-[3-(4-chlorophenyl)-1-(2,5-dichlorophenyl)-1H-pyrazol-5-yl]-3-phenylpropanamide](/img/structure/B1649479.png)
![ethyl 5-[3-({[1-(tert-butyl)-3-methyl-1H-pyrazol-5-yl]carbonyl}amino)phenyl]-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate](/img/structure/B1649480.png)
![[4-(2-(4-chlorophenyl)-2-{[4-(trifluoromethyl)benzyl]oxy}ethyl)piperazino](1,5-dimethyl-1H-pyrazol-3-yl)methanone](/img/structure/B1649482.png)
